molecular formula C22H16Cl2N6O6 B14912453 Fto-IN-4

Fto-IN-4

Cat. No.: B14912453
M. Wt: 531.3 g/mol
InChI Key: KNGWJZXEDNHKQS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fto-IN-4 is a potent and selective inhibitor of the fat mass and obesity-associated protein (FTO). FTO is an enzyme that demethylates N6-methyladenosine (m6A) in RNA, playing a crucial role in the regulation of gene expression. The inhibition of FTO by this compound has significant implications in various biological processes and diseases, including obesity, cancer, and cardiovascular diseases .

Preparation Methods

The synthesis of Fto-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

Chemical Reactions Analysis

Fto-IN-4 undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

Fto-IN-4 is unique in its high selectivity and potency as an FTO inhibitor. Similar compounds include:

This compound stands out due to its specific targeting of the FTO enzyme, making it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C22H16Cl2N6O6

Molecular Weight

531.3 g/mol

IUPAC Name

(E)-4-[2-[4-[3,5-dichloro-4-(2-nitroanilino)anilino]pyridine-3-carbonyl]hydrazinyl]-4-oxobut-2-enoic acid

InChI

InChI=1S/C22H16Cl2N6O6/c23-14-9-12(10-15(24)21(14)27-17-3-1-2-4-18(17)30(35)36)26-16-7-8-25-11-13(16)22(34)29-28-19(31)5-6-20(32)33/h1-11,27H,(H,25,26)(H,28,31)(H,29,34)(H,32,33)/b6-5+

InChI Key

KNGWJZXEDNHKQS-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)/C=C/C(=O)O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2Cl)NC3=C(C=NC=C3)C(=O)NNC(=O)C=CC(=O)O)Cl)[N+](=O)[O-]

Origin of Product

United States

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